2-(4-Chlorobenzyloxy)-1-methylethylamine
Beschreibung
2-(4-Chlorobenzyloxy)-1-methylethylamine is a substituted ethylamine derivative featuring a 4-chlorobenzyloxy group attached to the central carbon of a 1-methylethylamine backbone. The compound’s structure combines a lipophilic aromatic moiety (4-chlorobenzyl) with a polar ether linkage and a secondary amine group. This unique architecture may confer distinct physicochemical properties, such as solubility, bioavailability, and receptor-binding affinity, making it relevant in medicinal chemistry and materials science.
Eigenschaften
Molekularformel |
C10H14ClNO |
|---|---|
Molekulargewicht |
199.68 g/mol |
IUPAC-Name |
1-[(4-chlorophenyl)methoxy]propan-2-amine |
InChI |
InChI=1S/C10H14ClNO/c1-8(12)6-13-7-9-2-4-10(11)5-3-9/h2-5,8H,6-7,12H2,1H3 |
InChI-Schlüssel |
DUEJKJUIBFUTCF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(COCC1=CC=C(C=C1)Cl)N |
Herkunft des Produkts |
United States |
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
The following analysis compares 2-(4-Chlorobenzyloxy)-1-methylethylamine with analogous compounds, focusing on structural variations, physicochemical properties, and functional implications.
N-(4-Chlorobenzyl)-1-phenyl-2-propanamine Hydrochloride
- Structure : Features a 4-chlorobenzyl group directly attached to the amine nitrogen, forming a phenethylamine derivative (vs. the ether-linked benzyloxy group in the target compound).
- Bioactivity: The direct benzyl-amine linkage may enhance interactions with amine receptors (e.g., adrenergic or dopaminergic systems), whereas the ether group in the target compound could modulate selectivity toward other targets .
1-(4-Chlorophenyl)-1-methylethylamine
- Structure : Lacks the benzyloxy group, consisting of a 4-chlorophenyl group directly bonded to a methylethylamine core.
- Stereochemistry: Enantiomers of this compound, such as (1S)- and (1R)-2-(4-chlorophenyl)-1-methylethylamine, demonstrate how stereochemistry impacts receptor binding. For example, the (1S)-enantiomer may exhibit higher affinity for specific CNS targets .
Patent Derivatives with 4-Chlorobenzyloxy Groups
Several patented compounds (e.g., quinoline and purine derivatives) incorporate the 4-chlorobenzyloxy moiety as part of larger pharmacophores:
- Example 104 (Patent): A purine derivative with a 4-chlorobenzyloxy group linked to a chlorophenylamino-cyano-purine scaffold. Functional Role: The benzyloxy group in such derivatives likely enhances π-π stacking interactions with aromatic residues in enzyme active sites, improving inhibitory potency against kinases or proteases .
- Example 50 (Patent): A quinoline-based compound where the 4-chlorobenzyloxy group contributes to molecular rigidity, reducing conformational entropy and optimizing binding to hydrophobic pockets .
Physicochemical and Structural Data Comparison
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Boiling Point (°C) | logP (Predicted) |
|---|---|---|---|---|---|
| 2-(4-Chlorobenzyloxy)-1-methylethylamine | C₁₀H₁₄ClNO | 199.68 | Ether, secondary amine | ~250 (estimated) | 2.1–2.5 |
| N-(4-Chlorobenzyl)-1-phenyl-2-propanamine | C₁₆H₁₇ClN·HCl | 298.23 | Benzyl-amine, tertiary amine | 244.2 (predicted) | 3.8–4.2 |
| 1-(4-Chlorophenyl)-1-methylethylamine | C₉H₁₂ClN | 169.65 | Secondary amine, aryl chloride | 244.2 (predicted) | 2.8–3.3 |
Notes:
- The target compound’s ether oxygen increases polarity compared to N-(4-Chlorobenzyl)-1-phenyl-2-propanamine, but its logP remains lower than 1-(4-Chlorophenyl)-1-methylethylamine due to the benzyloxy group’s balance of hydrophilicity and aromaticity .
- Enantiomers like (1S)-2-(4-Chlorophenyl)-1-methylethylamine hydrochloride exhibit distinct acid dissociation constants (pKa ~9.76), influencing protonation states under physiological conditions .
Research Findings and Implications
Crystallographic Insights : Compounds with 4-chlorobenzyloxy groups (e.g., benzimidazole derivatives) form stable crystal lattices via O–H⋯N hydrogen bonds and π-π interactions. This suggests that the target compound may exhibit similar solid-state stability, relevant for formulation development .
Biological Activity : The 4-chlorobenzyloxy group in patent derivatives correlates with enhanced inhibitory activity against kinases, likely due to optimized hydrophobic and electronic interactions .
Metabolic Stability: The chlorine atom in the benzyl group may reduce oxidative metabolism, prolonging the half-life of the target compound compared to non-halogenated analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
